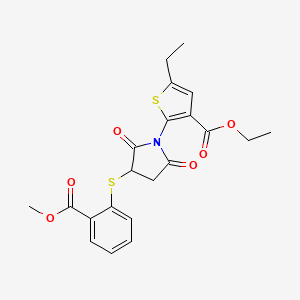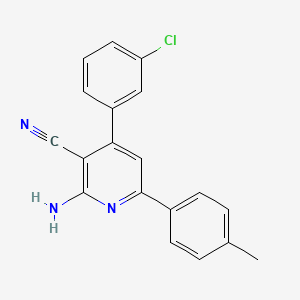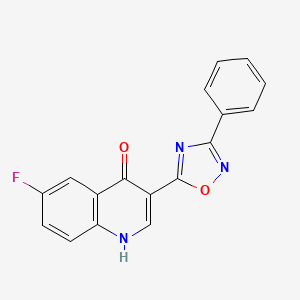![molecular formula C20H13F3N4O B3004773 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-02-1](/img/structure/B3004773.png)
3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a useful research compound. Its molecular formula is C20H13F3N4O and its molecular weight is 382.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase 10A Inhibition and Potential Schizophrenia Treatment
A novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, including compounds structurally related to 3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, have been developed. These compounds demonstrate potent inhibitory activity and high selectivity over other PDEs, making them promising candidates for schizophrenia treatment. Notable among these is TAK-063, which has shown effective suppression of phencyclidine-induced hyperlocomotion in mice and is currently undergoing clinical trials (Kunitomo et al., 2014).
Synthesis and Transformation in Heterocyclic Chemistry
Studies on the synthesis of heterocyclic compounds involve the transformation of β-dicarbonyl compounds into new 1-phenyl-3-R-4-(1H)pyridazinones. These transformations play a crucial role in the development of various biologically active compounds and have broad applications in medicinal chemistry (Plescia et al., 1981).
Cardiotonic Agents and Inotropic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their potential as cardiotonic agents. These studies provide insights into the structure-activity relationships necessary for optimal inotropic activity, which is significant for the development of new therapeutic agents for heart conditions (Sircar et al., 1987).
Antimicrobial Applications
Research on iodine(III)-mediated oxidative synthesis has led to the creation of new compounds structurally related to this compound. These compounds have demonstrated potent antimicrobial activities, highlighting their potential use in combating bacterial and fungal infections (Prakash et al., 2011).
Anti-Influenza Virus Activity
Studies have also revealed the anti-avian influenza virus activity of some novel pyrazole, pyridazinone, and other heterocyclic derivatives. These compounds, including ones structurally related to this compound, have shown promising results against the H5N1 virus, indicating their potential in antiviral therapy (Flefel et al., 2012).
Eigenschaften
IUPAC Name |
3-(1-phenylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)14-5-4-8-16(13-14)27-12-10-18(28)19(25-27)17-9-11-26(24-17)15-6-2-1-3-7-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWVEKJXYGYSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)
![ethyl 2-(2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)acetate](/img/structure/B3004692.png)
![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3004694.png)



![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)


![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
